5-(4-Chlorophenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine
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Description
5-(4-Chlorophenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C19H10ClF3N2OS and its molecular weight is 406.81. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of thieno[2,3-d]pyrimidine derivatives involves various chemical reactions that introduce different functional groups to enhance biological activity. A study by Tolba et al. (2018) demonstrates the synthesis of thieno[2,3-d]pyrimidine derivatives with antimicrobial and anti-inflammatory properties through chloroacylation and further reactions to produce bioactive compounds (Tolba, M., Kamal El‐Dean, A. K., Ahmed, Mostafa, & Hassanien, R., 2018). Yang-Heon Song (2007) also developed a facile synthesis method for 4-(phenylamino)thieno[3,2-d]pyrimidine derivatives, highlighting their medicinal and biological significance (Yang-Heon Song, 2007).
Biological Activities
Thieno[2,3-d]pyrimidine derivatives have been found to possess a variety of biological activities. Wang et al. (2015) synthesized 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives and evaluated their anticonvulsant activities, identifying compounds with significant effectiveness (Wang, Shiben, Piao, G., Zhang, Hong-jian, & Quan, Zhe-Shan, 2015). Alqasoumi et al. (2009) reported on thieno[2,3-d]pyrimidine derivatives showing promising radioprotective and antitumor activities, highlighting the potential for cancer treatment applications (Alqasoumi, S., Ragab, F., Alafeefy, A., Galal, M., & Ghorab, M., 2009).
Antimicrobial and Anti-inflammatory Applications
The antimicrobial and anti-inflammatory properties of thieno[2,3-d]pyrimidine derivatives make them valuable in the development of new therapeutic agents. The study by Ahmed et al. (2020) on the synthesis and antimicrobial activity of new thienopyrimidine derivatives demonstrates the potential for treating various bacterial and fungal infections (Ahmed, Mostafa, Sayed, M., Saber, Ahmed F., Hassanien, R., Kamal El‐Dean, A. K., & Tolba, M., 2020). Pan et al. (2015) synthesized 4-phenylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-5(4H)-one derivatives, finding compounds with significant anti-inflammatory activity, surpassing even some reference drugs in effectiveness (Pan, Fusheng, Wang, Shiben, Liu, Dachuan, Gong, Guo-Hua, & Quan, Zhe-Shan, 2015).
Properties
IUPAC Name |
5-(4-chlorophenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF3N2OS/c20-13-6-4-11(5-7-13)15-9-27-18-16(15)17(24-10-25-18)26-14-3-1-2-12(8-14)19(21,22)23/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXTYKPXBBEVBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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